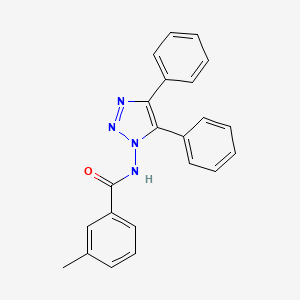
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-3-methylbenzamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-3-methylbenzamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Benzamide Group: The triazole ring is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenyl rings.
Reduction: Reduction reactions could potentially target the triazole ring or the benzamide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-3-methylbenzamide could have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring is known to form stable complexes with metal ions, which could be relevant in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole Derivatives: Other compounds with similar triazole rings, such as 1,2,3-triazole-4-carboxamides.
Benzamide Derivatives: Compounds like N-(4-methylphenyl)-benzamide.
Uniqueness
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-3-methylbenzamide is unique due to the specific substitution pattern on the triazole ring and the presence of the 3-methylbenzamide group. This unique structure could confer distinct biological or chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
61588-69-0 |
|---|---|
Formule moléculaire |
C22H18N4O |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-(4,5-diphenyltriazol-1-yl)-3-methylbenzamide |
InChI |
InChI=1S/C22H18N4O/c1-16-9-8-14-19(15-16)22(27)24-26-21(18-12-6-3-7-13-18)20(23-25-26)17-10-4-2-5-11-17/h2-15H,1H3,(H,24,27) |
Clé InChI |
LBGNVCRQDMJLHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NN2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)oxy]ethan-1-amine](/img/structure/B12886967.png)
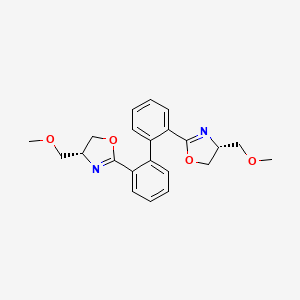
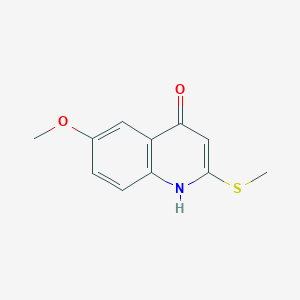
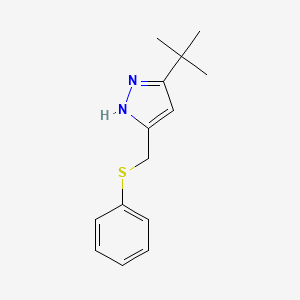
![5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12887002.png)
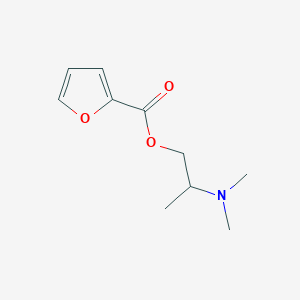

![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12887017.png)
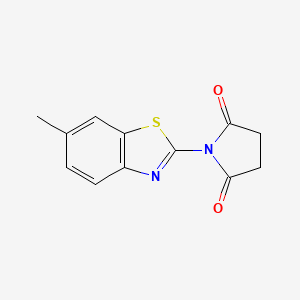
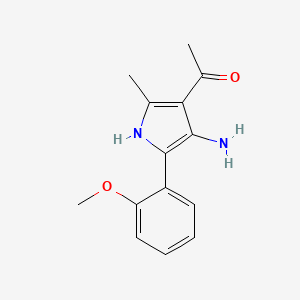
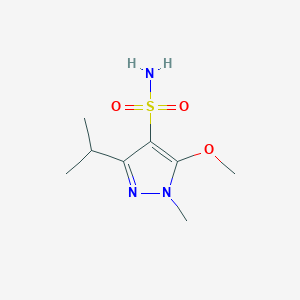
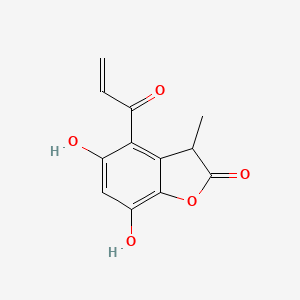
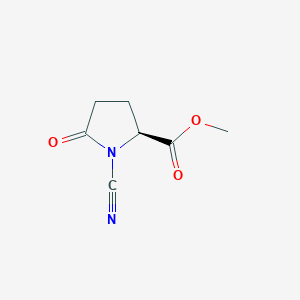
![2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12887057.png)
